![molecular formula C16H13N3O2S B479503 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 379725-33-4](/img/structure/B479503.png)
5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
This compound is a triazole derivative with a phenyl group and a 2,3-dihydro-1,4-benzodioxin moiety. Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their diverse biological activities . The 2,3-dihydro-1,4-benzodioxin moiety is a type of ether that is often found in various pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a cyclization reaction. The 2,3-dihydro-1,4-benzodioxin moiety could potentially be formed through a cyclization reaction involving a catechol derivative .Molecular Structure Analysis
The molecular structure of this compound would include a triazole ring attached to a phenyl group and a 2,3-dihydro-1,4-benzodioxin moiety. The presence of these functional groups could potentially influence the compound’s physical and chemical properties .Chemical Reactions Analysis
As a triazole derivative, this compound might undergo reactions typical of this class of compounds, such as nucleophilic substitution or addition reactions. The 2,3-dihydro-1,4-benzodioxin moiety might also undergo reactions typical of ethers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the triazole ring might contribute to its potential biological activity. The 2,3-dihydro-1,4-benzodioxin moiety might influence its solubility and stability .Scientific Research Applications
Medicinal Chemistry: Drug Discovery
Triazoles are pivotal in medicinal chemistry due to their chemical stability, synthetic versatility, and pharmacologically relevant properties. They are often used in drug discovery as they can mimic the peptide bond, interact with biological targets, and enhance bioavailability .
Materials Science
Triazoles contribute significantly to materials science. They are utilized in creating polymers and coatings that require specific properties such as thermal stability and chemical resistance .
Corrosion Inhibition
The excellent ligand properties of triazoles for iron and other metals make them effective corrosion inhibitors, particularly in radiators and cooling systems .
Chemical Biology and Bioconjugation
Triazoles find applications in chemical biology for bioconjugation processes. They are used to link biomolecules together for studying biological processes or for developing targeted therapies .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c22-16-18-17-15(19(16)11-6-2-1-3-7-11)14-10-20-12-8-4-5-9-13(12)21-14/h1-9,14H,10H2,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPIZVRBKFHAIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NNC(=S)N3C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol |
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